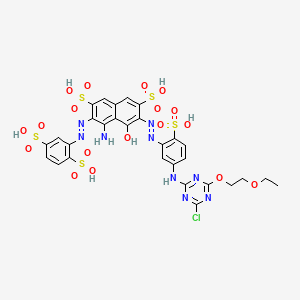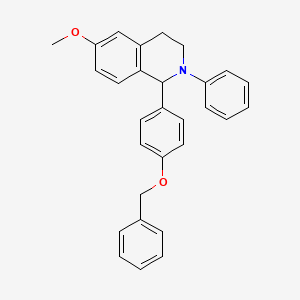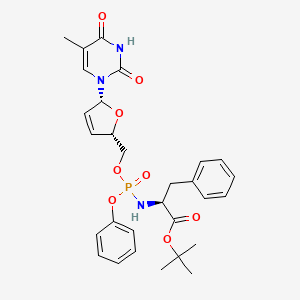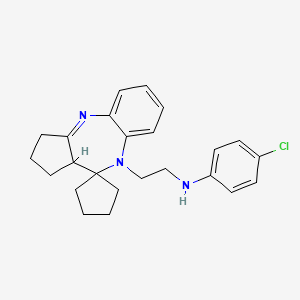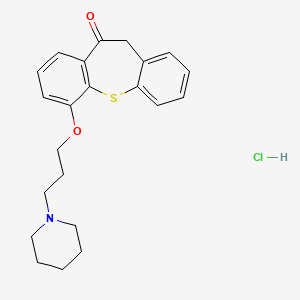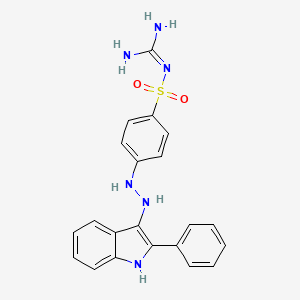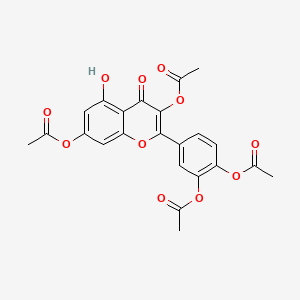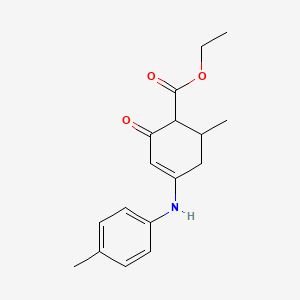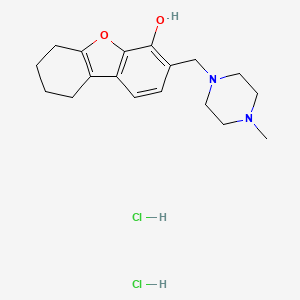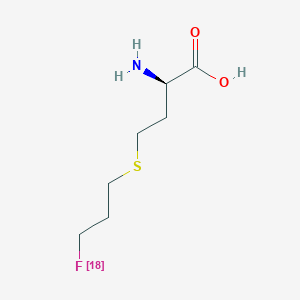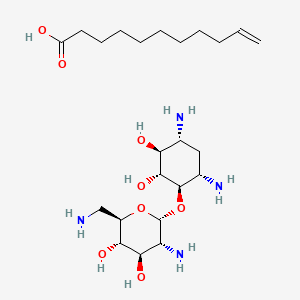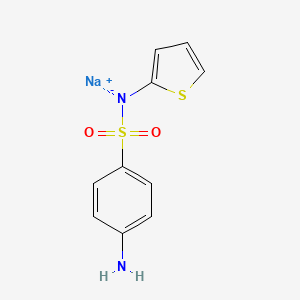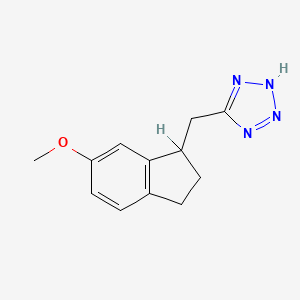
5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol es un compuesto químico con una estructura única que combina un derivado de indene con una porción de tetrazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol generalmente implica los siguientes pasos:
Preparación de material de partida: La síntesis comienza con la preparación de 2,3-dihidro-6-metoxi-1H-indene, que luego se funcionaliza para introducir un grupo metil en la posición 1.
Formación de tetrazol: El derivado de indene funcionalizado luego se hace reaccionar con azida de sodio y un electrófilo adecuado para formar el anillo de tetrazol. Este paso generalmente requiere condiciones de reacción específicas, como temperaturas elevadas y la presencia de un catalizador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la sustitución puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el objetivo de vías biológicas específicas.
Ciencia de los materiales: Sus propiedades se pueden explotar en el desarrollo de nuevos materiales con funcionalidades específicas.
Estudios biológicos: El compuesto se puede utilizar como una sonda para estudiar varios procesos e interacciones biológicos.
Mecanismo De Acción
El mecanismo de acción de 5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol implica su interacción con objetivos moleculares específicos. El anillo de tetrazol puede imitar ciertas moléculas biológicas, lo que le permite unirse a enzimas o receptores y modular su actividad. La porción de indene también puede contribuir a su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- 1H-Imidazol, 5-[(2,3-dihidro-6-metoxi-1H-inden-1-il)metil]-, clorhidrato
- (S)-N-[2-(5-Bromo-2,3-dihidro-6-metoxi-1H-inden-1-il)etil]propanamida
Unicidad
5-((2,3-Dihidro-6-metoxi-1H-inden-1-il)metil)-1H-tetrazol es único debido a la combinación de las porciones de indene y tetrazol, que confieren distintas propiedades químicas y biológicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, distinguiéndolo de otros compuestos similares.
Propiedades
Número CAS |
87929-13-3 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C12H14N4O/c1-17-10-5-4-8-2-3-9(11(8)7-10)6-12-13-15-16-14-12/h4-5,7,9H,2-3,6H2,1H3,(H,13,14,15,16) |
Clave InChI |
LRRTVCHHCMDINI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC2CC3=NNN=N3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


